Benzyl 2-[2-(2-phenylethyl)-1,3-benzothiazol-3-ium-3-yl]acetate;bromide
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Overview
Description
Benzyl 2-[2-(2-phenylethyl)-1,3-benzothiazol-3-ium-3-yl]acetate;bromide is a complex organic compound that features a benzothiazolium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-[2-(2-phenylethyl)-1,3-benzothiazol-3-ium-3-yl]acetate;bromide typically involves the reaction of benzyl bromide with 2-(2-phenylethyl)-1,3-benzothiazole under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the formation of the benzothiazolium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[2-(2-phenylethyl)-1,3-benzothiazol-3-ium-3-yl]acetate;bromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Benzyl 2-[2-(2-phenylethyl)-1,3-benzothiazol-3-ium-3-yl]acetate;bromide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 2-[2-(2-phenylethyl)-1,3-benzothiazol-3-ium-3-yl]acetate;bromide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazolium core can interact with biological macromolecules, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, including antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-[2-(2-phenylethyl)-1,3-benzothiazol-3-ium-3-yl]acetate
- 2-Phenylethyl acetate
- 1-(2-Benzyloxy-2-phenylethyl)-1,2,3-triazole
Uniqueness
Benzyl 2-[2-(2-phenylethyl)-1,3-benzothiazol-3-ium-3-yl]acetate;bromide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its benzothiazolium core and benzyl group make it particularly interesting for applications requiring specific molecular interactions.
Properties
IUPAC Name |
benzyl 2-[2-(2-phenylethyl)-1,3-benzothiazol-3-ium-3-yl]acetate;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22NO2S.BrH/c26-24(27-18-20-11-5-2-6-12-20)17-25-21-13-7-8-14-22(21)28-23(25)16-15-19-9-3-1-4-10-19;/h1-14H,15-18H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOHZRWUHIZSND-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=[N+](C3=CC=CC=C3S2)CC(=O)OCC4=CC=CC=C4.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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